molecular formula C7H4Cl2N2 B3034625 3-Amino-2,6-dichlorobenzonitrile CAS No. 19846-20-9

3-Amino-2,6-dichlorobenzonitrile

Cat. No.: B3034625
CAS No.: 19846-20-9
M. Wt: 187.02 g/mol
InChI Key: BNPFHQUYMVSYSZ-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.

Result of Action

The primary result of this compound’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions.

Cellular Effects

Related compounds such as 2,6-dichlorobenzonitrile have been shown to inhibit extracellular adhesive production in marine diatoms, resulting in a loss of motility and a lack of permanent adhesion . It is possible that 3-Amino-2,6-dichlorobenzonitrile may have similar effects on cell function.

Molecular Mechanism

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may exert its effects at the molecular level through interactions with enzymes involved in ammoxidation reactions.

Temporal Effects in Laboratory Settings

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with enzymes or cofactors involved in ammoxidation reactions.

Transport and Distribution

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,6-dichlorobenzonitrile can be synthesized through several methods. One common method involves the direct ammoxidation of 2,6-dichlorobenzyl chloride. This process typically requires a catalyst and is carried out at elevated temperatures . Another method involves the Sandmeyer reaction, where 2,6-dichloroaniline is diazotized and then reacted with copper(I) cyanide to form the desired benzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,6-dichlorotoluene. This method is preferred due to its cost-effectiveness and high yield. The reaction is typically carried out in the gas phase at temperatures above 400°C, using a heterogeneous catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or nitric acid.

Major Products

    Substitution: Products include various substituted benzonitriles.

    Reduction: The major product is 3-amino-2,6-dichlorobenzylamine.

    Oxidation: The major product is 3-nitro-2,6-dichlorobenzonitrile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,6-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise functional group placement is crucial .

Properties

IUPAC Name

3-amino-2,6-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFHQUYMVSYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-3-nitrobenzonitrile (1.38 mmol) and SnCl2 dihydrate (4.15 mmol) in 3 mL DMF was heated to 100° C. for 10 min under microwave conditions. The reaction mixture was diluted with water, basified with 1M NaOH solution to pH 11-12 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid;
Quantity
1.38 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
4.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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